molecular formula C4H11N3 B8188929 [1,2,5]Triazepane

[1,2,5]Triazepane

Cat. No. B8188929
M. Wt: 101.15 g/mol
InChI Key: BCTOTXKVBAMWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,5]Triazepane is a useful research compound. Its molecular formula is C4H11N3 and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,2,5]Triazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,5]Triazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Drug Discovery and Lead Finding : [1,2,5]Triazepane plays a significant role in drug discovery, particularly in lead finding, proteomics, and DNA research. It acts as a powerful linking reaction in these processes (Kolb & Sharpless, 2003).

  • Malaria Liver Stage Inhibition : 1,3,5-triazepane-2,6-diones, derivatives of triazepane, show potential as dipeptide-derived scaffolds for interfering with and modulating biological pathways. They have been identified as inhibitors of the malaria liver stage (Lena et al., 2006).

  • Biological Evaluation and Synthetic Applications : 1,2,5-triazepines, closely related to triazepanes, are useful in biological evaluations, synthetic applications, and understanding reaction mechanisms (Elattar, Abozeid, & Etman, 2016).

  • Antibacterial Activities : Derivatives like [1,2,5]triazepane exhibit potent in vitro and in vivo antibacterial activities, making them valuable structural units in drug discovery (Suzuki, Utsunomiya, & Shudo, 2010).

  • Crystallography : The crystal structure of [1,2,5]Triazepane demonstrates improvements in crystallographic statistical indices and showcases a twist-boat conformation (Ejsmont et al., 2010).

  • Herbicidal Applications : Aryldiones containing a 5-methoxy-[1,2,5]triazepane unit have been shown to effectively control grass weeds and are safe for wheat (Smejkal et al., 2017).

  • Inhibitors of DPP-IV : Triazepane derivatives like 13p are potent inhibitors of DPP-IV, an enzyme involved in glucose metabolism, without inhibiting CYP 3A4, another significant enzyme (Park et al., 2009).

  • Solid-Phase Synthesis : The compound is also utilized in the solid-phase synthesis of 1,7-disubstituted-1,3,5-triazepane-2,4-diones from resin-bound amino acids, which has applications in various fields of scientific research (Yu, Ostresh, & Houghten, 2001).

  • Pharmaceutical Activities : Triazepanes, in general, have many pharmaceutical activities and are noted for their interesting biological properties, underscoring their importance in medicinal chemistry (Zeydi & Mahmoodi, 2017).

properties

IUPAC Name

1,2,5-triazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c1-3-6-7-4-2-5-1/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTOTXKVBAMWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,5]Triazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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